(R)-Pyrrolidine-3-carbonitrile hydrochloride
Overview
Description
(R)-Pyrrolidine-3-carbonitrile hydrochloride, also known as (R)-3-CN-HCl, is an organic compound with a wide range of uses in the scientific research field. It is a chiral compound with a pyrrolidine ring structure and a hydrochloride group, and is used both as a reagent for synthesis and in various biochemical and physiological experiments. In
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives are pivotal in medicinal chemistry, serving as core structures for developing compounds targeting various diseases. The pyrrolidine ring, with its saturated scaffold and sp3-hybridization, allows for versatile pharmacophore exploration. This versatility is crucial for designing drug candidates with target selectivity. The stereochemistry introduced by pyrrolidine derivatives plays a significant role in the biological activity of these compounds, affecting their binding modes to enantioselective proteins. This characteristic underscores the importance of pyrrolidine-based compounds, including potential derivatives of (R)-Pyrrolidine-3-carbonitrile hydrochloride, in creating novel therapeutic agents (Li Petri et al., 2021).
Electrochemical Applications
Pyrrolidine derivatives also find applications in electrochemistry. For instance, the study of pyrolyzed metal–nitrogen–carbon (M–N–C) materials, which include pyrrolidine-based structures, has shown significant advancements in the electrochemical reduction of O2. These materials act as sustainable catalysts in fuel cells, highlighting the utility of pyrrolidine structures in enhancing the initial activity and power performance of catalysts for automotive and other applications (Li & Jaouen, 2018).
Environmental and Biotechnological Applications
The environmental and biotechnological potentials of pyrrolidine derivatives are also noteworthy. The capability of certain bacteria to degrade nitrile compounds, which are structurally related to pyrrolidine derivatives, suggests possible environmental applications. This includes the bioremediation of toxic compounds and the use of biocatalysts to produce economically valuable chemical compounds. Such applications are indicative of the potential utility of (R)-Pyrrolidine-3-carbonitrile hydrochloride in environmental protection and biotechnology (Sulistinah & Riffiani, 2018).
properties
IUPAC Name |
(3R)-pyrrolidine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZZTJQNYGICT-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655098 | |
Record name | (3R)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Pyrrolidine-3-carbonitrile hydrochloride | |
CAS RN |
1153950-54-9 | |
Record name | (3R)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-pyrrolidine-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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